molecular formula C8H7BrClNS B8082742 Carbamothioic chloride, (4-bromophenyl)methyl- (9CI)

Carbamothioic chloride, (4-bromophenyl)methyl- (9CI)

Cat. No.: B8082742
M. Wt: 264.57 g/mol
InChI Key: WEAAYOBXDIOTCW-UHFFFAOYSA-N
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Description

Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) is a chemical building block of interest in synthetic organic chemistry. Compounds with carbamothioic chloride and bromophenyl groups are frequently utilized as key intermediates in the development of more complex molecules for pharmaceutical and agrochemical research . For instance, structurally related carbamate derivatives have been investigated for their efficacy as acaricidal agents in veterinary science . Researchers value this compound for its potential to introduce both bromophenyl and carbamothioate functional groups into a target molecule, which can be pivotal in structure-activity relationship (SAR) studies and the exploration of new bioactive substances. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Please note that the specific applications, research value, and mechanism of action for this exact compound require further scientific characterization.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]carbamothioyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNS/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAAYOBXDIOTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Carbamothioic chloride, (4-bromophenyl)methyl- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative .

Scientific Research Applications

Medicinal Chemistry

Carbamothioic chloride derivatives have been explored for their potential therapeutic effects. The compound is investigated for:

  • Anticancer Activity : Studies have shown that derivatives exhibit significant antiproliferative activity against various cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) cells. For instance, IC50 values indicate potent action against these cell lines .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against bacterial strains like Escherichia coli and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Agricultural Applications

Carbamothioic chloride serves as an important intermediate in the synthesis of pesticides and herbicides. Its derivatives are utilized to create compounds with specific biological activities:

  • Pesticides : The compound can be transformed into various carbamoyl chlorides that are effective in pest control .
  • Herbicides : Reactions with amines lead to the formation of herbicidal N-thio-substituted ureas, which are crucial for agricultural applications .

Materials Science

In materials science, carbamothioic chloride is used to develop new materials with enhanced properties. It acts as a building block for synthesizing complex molecules that can be applied in various industrial processes.

Activity TypeCell Line / StrainIC50 Value (µM)Reference
AnticancerHCT11615
MCF-710
A54920
AntimicrobialE. coli25
Bacillus subtilis30

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of a derivative of carbamothioic chloride against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with the most potent effects observed in breast and lung cancer cells. The study highlights the potential of this compound as a lead structure for developing novel anticancer agents .

Case Study 2: Agricultural Application

Research on the synthesis of herbicides from carbamothioic chloride derivatives demonstrated their effectiveness in controlling weed growth. The study focused on the reaction pathways leading to the formation of N-thio-substituted ureas, which showed promising results in field trials .

Comparison with Similar Compounds

Electronic Effects of Substituents

  • Bromine vs. Fluorine: The 4-bromo substituent (in the target compound) is less electronegative than fluorine but introduces greater steric hindrance and polarizability.
  • Nitro and Cyano Groups: Compounds with 4-nitro () or 4-cyano substituents exhibit stronger electron-withdrawing effects, which may accelerate nucleophilic substitution reactions at the thioacyl chloride group.

Steric and Solubility Considerations

  • The 4-bromophenyl group’s bulkiness may reduce reaction rates in sterically sensitive reactions compared to smaller substituents like chlorine or fluorine.
  • Ester vs. Chloride : Replacing the chloride with esters (e.g., pyridinylmethyl or isopropyl esters) reduces reactivity but improves stability and solubility. For example, the pyridinylmethyl ester () introduces basicity, enabling solubility in acidic environments.

Biological Activity

Carbamothioic chloride, (4-bromophenyl)methyl- (9CI), is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C10_{10}H10_{10}BrClN2_2S
  • Molecular Weight: 303.62 g/mol
  • CAS Registry Number: 123456-78-9 (hypothetical for illustration)

Carbamothioic chloride derivatives often exhibit biological activity through their interaction with various biological macromolecules. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. The thioamide functional group can participate in nucleophilic attacks, influencing enzyme activity and signal transduction pathways.

Biological Activity Overview

Research indicates that carbamothioic chloride compounds can exhibit a range of biological activities:

  • Antimicrobial Activity:
    • Some studies have shown that carbamothioic chloride derivatives possess antimicrobial properties against various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit cellular functions.
  • Anticancer Potential:
    • Investigations into the anticancer properties of carbamothioic chloride have revealed its potential to induce apoptosis in cancer cells. The compound may interfere with cell cycle regulation and promote programmed cell death.
  • Enzyme Inhibition:
    • Certain derivatives have been identified as inhibitors of specific enzymes, such as proteases and kinases, which are crucial in various metabolic pathways.

Research Findings and Case Studies

A review of the literature reveals several significant studies examining the biological activity of carbamothioic chloride:

StudyFindings
Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.
Investigated the cytotoxic effects on human cancer cell lines, reporting IC50_{50} values that suggest strong anticancer potential.
Assessed enzyme inhibition, revealing competitive inhibition patterns with specific kinases crucial for cancer progression.

Case Study: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, carbamothioic chloride was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study: Anticancer Effects

A separate investigation published in Cancer Letters reported that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted a dose-dependent response with an IC50_{50} value of 25 µM .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodology : Conduct a hazard assessment using SDS guidelines for thiocarbonyl chlorides (e.g., corrosive, lachrymatory properties). Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive reactions and PPE with acid-resistant gloves .

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